4-(N-Benzyl)aminothioanisole
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Overview
Description
4-(N-Benzyl)aminothioanisole is an organic compound with the molecular formula C14H15NS It is characterized by a benzyl group attached to the nitrogen atom of p-(methylthio)aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Benzyl)aminothioanisole typically involves the reaction of p-(methylthio)aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
p-(Methylthio)aniline+Benzyl chlorideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium or ruthenium complexes can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(N-Benzyl)aminothioanisole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, benzyl chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-(N-Benzyl)aminothioanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(N-Benzyl)aminothioanisole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-Benzyl)aminothioanisole
- p-(Methylthio)aniline
- N-Benzyl-aniline
Uniqueness
This compound is unique due to the presence of both a benzyl group and a methylthio group, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58259-35-1 |
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Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-benzyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
LNQFZNMJFSDECB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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